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Compound of Interest

Compound Name: Benzofuran-4-carbaldehyde

Cat. No.: B1281938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed multi-step synthesis of

benzofuran-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry,

starting from the readily available ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde). This

document details the synthetic strategy, step-by-step experimental protocols, and relevant

quantitative data, tailored for an audience in chemical research and drug development.

Synthetic Strategy Overview
The synthesis of benzofuran-4-carbaldehyde from ortho-vanillin is a multi-step process that

can be broadly divided into two key stages: the construction of the 7-methoxybenzofuran core

and the subsequent regioselective formylation at the C4 position. The proposed synthetic route

is outlined below:

O-allylation of ortho-vanillin: The phenolic hydroxyl group of ortho-vanillin is etherified with an

allyl group to yield 2-allyloxy-3-methoxybenzaldehyde.

Claisen Rearrangement: Thermal rearrangement of the allyl ether leads to the formation of

an ortho-allyl phenol intermediate.

Cyclization and Isomerization: The resulting intermediate undergoes cyclization and

isomerization to form the stable 7-methoxybenzofuran ring system.
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Vilsmeier-Haack Formylation: The final step involves the regioselective introduction of a

formyl group at the electron-rich C4 position of the 7-methoxybenzofuran core to afford the

target molecule, benzofuran-4-carbaldehyde.

This strategy leverages well-established named reactions, including the Claisen rearrangement

and the Vilsmeier-Haack reaction, to achieve the desired transformation.

Detailed Synthetic Pathway
The overall synthetic transformation from ortho-vanillin to benzofuran-4-carbaldehyde is

depicted in the following workflow:

ortho-Vanillin

2-Allyloxy-3-methoxybenzaldehyde

 O-allylation

2-Allyl-3-hydroxy-4-methoxybenzaldehyde

 Claisen Rearrangement

7-Methoxybenzofuran

 Cyclization/
Isomerization

Benzofuran-4-carbaldehyde

 Vilsmeier-Haack
Formylation
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Click to download full resolution via product page

Caption: Proposed synthetic workflow for benzofuran-4-carbaldehyde.

Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The

quantitative data for each reaction is summarized in the accompanying tables.

Step 1: Synthesis of 2-Allyloxy-3-methoxybenzaldehyde
The first step involves the Williamson ether synthesis to introduce the allyl group onto the

phenolic oxygen of ortho-vanillin.

Reaction Mechanism:

O-allylation of ortho-Vanillin

ortho-Vanillin Phenoxide Ion
K2CO3

2-Allyloxy-3-methoxybenzaldehyde
Allyl Bromide

Click to download full resolution via product page

Caption: O-allylation of the phenolic hydroxyl group.

Experimental Protocol:

To a solution of ortho-vanillin (1 equivalent) in a suitable solvent such as acetone or DMF, add

potassium carbonate (2 equivalents). Stir the mixture at room temperature for 15-20 minutes.

Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture. Stir the reaction at room

temperature or with gentle heating until the starting material is consumed (as monitored by

TLC). After completion, filter the reaction mixture to remove inorganic salts. Concentrate the

filtrate under reduced pressure to obtain the crude 2-allyloxy-3-methoxybenzaldehyde, which

can be purified by column chromatography or used directly in the next step.

Table 1: Quantitative Data for Step 1
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Reagent/Parameter Molar Ratio/Value Notes

ortho-Vanillin 1.0 eq Starting material

Potassium Carbonate 2.0 eq Base

Allyl Bromide 1.1 eq Alkylating agent

Solvent - Acetone or DMF

Temperature Room Temperature -

Reaction Time 2-4 hours (typical) Monitor by TLC

Expected Yield >90% Based on similar reactions

Step 2 & 3: Claisen Rearrangement and Cyclization to 7-
Methoxybenzofuran
This two-part step involves the thermal rearrangement of the allyl ether to an ortho-allyl phenol,

followed by cyclization and isomerization to form the benzofuran ring.

Reaction Mechanism:
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2-Allyloxy-3-methoxybenzaldehyde
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Intermediate
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Caption: Claisen rearrangement and subsequent cyclization.

Experimental Protocol:

The crude 2-allyloxy-3-methoxybenzaldehyde from the previous step is dissolved in a high-

boiling solvent such as N,N-dimethylformamide. The solution is heated to reflux (around 153°C)

for several hours (e.g., 15 hours) to induce the Claisen rearrangement and subsequent

cyclization.[1] The progress of the reaction should be monitored by TLC. After completion, the

reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable

organic solvent like ethyl acetate. The combined organic layers are washed with water and

brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The

crude 7-methoxybenzofuran is then purified by flash column chromatography.

Table 2: Quantitative Data for Steps 2 & 3
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Reagent/Parameter Molar Ratio/Value Notes

2-Allyloxy-3-

methoxybenzaldehyde
1.0 eq Starting material

Solvent - N,N-Dimethylformamide

Temperature Reflux (approx. 153°C) -

Reaction Time 15 hours (typical) Monitor by TLC

Expected Yield 60-80% Based on similar reactions

Step 4: Vilsmeier-Haack Formylation of 7-
Methoxybenzofuran
The final step is the formylation of the 7-methoxybenzofuran at the C4 position using the

Vilsmeier-Haack reagent. The electron-donating methoxy group at the 7-position is expected to

direct the electrophilic substitution to the C4 position.

Reaction Mechanism:

Vilsmeier-Haack Formylation

DMF + POCl3 Vilsmeier Reagent

7-Methoxybenzofuran Iminium Salt Intermediate
Vilsmeier Reagent

Benzofuran-4-carbaldehyde
Hydrolysis

Click to download full resolution via product page

Caption: Formation of the Vilsmeier reagent and subsequent formylation.

Experimental Protocol:
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In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a

solution of anhydrous DMF (3 equivalents) in a suitable solvent like dichloromethane (DCM) to

0°C. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF

solution, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to form

the Vilsmeier reagent. Add a solution of 7-methoxybenzofuran (1 equivalent) in anhydrous DMF

dropwise to the reaction mixture at 0°C. Allow the reaction to slowly warm to room temperature

and then heat to 50-60°C for 2-4 hours, monitoring the reaction progress by TLC.[2]

After the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice.

Neutralize the mixture by adding a saturated solution of sodium acetate. Stir for 30 minutes,

then extract the product with ethyl acetate. Wash the combined organic layers with saturated

sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate

and concentrate under reduced pressure. The crude product is purified by flash column

chromatography on silica gel to yield benzofuran-4-carbaldehyde.[2]

Table 3: Quantitative Data for Step 4

Reagent/Parameter Molar Ratio/Value Notes

7-Methoxybenzofuran 1.0 eq Starting material

N,N-Dimethylformamide (DMF) 3.0 eq Reagent and solvent

Phosphorus Oxychloride

(POCl₃)
1.2 eq Reagent

Solvent - Dichloromethane (DCM)

Temperature 0°C to 60°C -

Reaction Time 2-4 hours Monitor by TLC

Expected Yield 50-70% Based on similar reactions

Characterization of Key Compounds
Table 4: Physicochemical and Spectroscopic Data
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

CAS Number
Key
Spectroscopic
Data

7-

Methoxybenzofur

an

C₉H₈O₂ 148.16 7168-85-6

MS data

available in NIST

WebBook[3]

Benzofuran-4-

carbaldehyde
C₉H₆O₂ 146.14 95333-13-4

1H NMR data

can be found in

supporting

information of

various

publications.[4]

Conclusion
This technical guide outlines a feasible and robust multi-step synthesis for benzofuran-4-
carbaldehyde from ortho-vanillin. The described protocols, based on well-established organic

reactions, provide a clear pathway for researchers and drug development professionals to

access this important heterocyclic scaffold. The provided quantitative data and experimental

details serve as a solid foundation for the practical execution of this synthesis in a laboratory

setting. Further optimization of reaction conditions may be necessary to achieve higher overall

yields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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